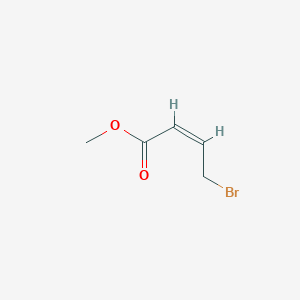

(Z)-Methyl 4-bromobut-2-enoate

Beschreibung

IUPAC Nomenclature and CAS Registry Numbers

The systematic IUPAC name for this compound is methyl (Z)-4-bromobut-2-enoate , reflecting its ester functional group (methyl), bromine substituent at position 4, and Z-configuration across the double bond. The CAS Registry Number 56699-18-4 uniquely identifies this stereoisomer, distinguishing it from its E-counterpart (CAS 1117-71-1). Alternative names include methyl (Z)-4-bromo-2-butenoate and Z-methyl 4-bromocrotonate, though these are non-IUPAC synonyms.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (Z)-4-bromobut-2-enoate | |

| CAS Number | 56699-18-4 | |

| Molecular Formula | C5H7BrO2 |

Stereochemical Configuration and Isomerism

The Z-configuration arises from the Cahn-Ingold-Prelog (CIP) priority rules. The higher-priority groups—bromine (atomic number 35) and the ester carbonyl (oxygen atomic number 8)—reside on the same side of the double bond. This contrasts with the E-isomer, where these groups oppose each other. The restricted rotation of the double bond enforces geometric isomerism, rendering (Z)-methyl 4-bromobut-2-enoate a discrete entity with distinct physicochemical properties.

Stereochemical Assignment

Molecular Formula and Structural Elucidation

The molecular formula C5H7BrO2 corresponds to a molecular weight of 179.01 g/mol . Key structural features include:

- Double Bond : Between C2 and C3, confirmed by 1H NMR coupling constants (J ≈ 10–15 Hz for trans-vicinal protons).

- Ester Group : Methyl ester (-COOCH3) at C1, identified via 13C NMR carbonyl signals near 165–170 ppm.

- Bromine Substituent : At C4, evidenced by characteristic mass spectral fragmentation patterns (M+–Br).

Structural Data Table

| Technique | Key Observations | Source |

|---|---|---|

| 1H NMR | δ 3.7–3.8 (s, CH3O), δ 5.8–6.3 (m, CH=CH) | |

| 13C NMR | δ 166.5 (C=O), δ 120–130 (C=C), δ 52.1 (OCH3) | |

| Mass Spectrometry | m/z 178 (M+–Br), 179 (M+) |

Eigenschaften

CAS-Nummer |

1117-71-1; 6000-00-6 |

|---|---|

Molekularformel |

C5H7BrO2 |

Molekulargewicht |

179.013 |

IUPAC-Name |

methyl (Z)-4-bromobut-2-enoate |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2- |

InChI-Schlüssel |

RWIKCBHOVNDESJ-IHWYPQMZSA-N |

SMILES |

COC(=O)C=CCBr |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of (Z)-Methyl 4-bromobut-2-enoate typically involves the bromination of methyl crotonate or similar substrates. The compound exhibits reactivity typical of allylic halides, making it useful for further transformations such as nucleophilic substitutions, eliminations, and cross-coupling reactions.

Applications in Organic Synthesis

3.1. Synthesis of Complex Molecules

This compound is frequently utilized as a building block in the synthesis of more complex organic molecules. For instance:

- Allylic Substitution Reactions : The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

| Reaction Type | Example | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amino derivatives |

| Cross-Coupling | Reaction with aryl boronic acids | Aryl-substituted products |

3.2. Formation of Heterocycles

The compound is also employed in the formation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, reactions involving this compound can lead to the synthesis of nitrogen-containing heterocycles.

Applications in Medicinal Chemistry

4.1. Anticancer Activity

Recent studies have investigated the potential anticancer properties of derivatives synthesized from this compound. For example, compounds derived from it have shown cytotoxic effects against various cancer cell lines, including lung and colon cancer cells .

Case Study: Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids

A study explored hybrids incorporating this compound that exhibited dual mechanisms of action against cancer cells, enhancing their therapeutic potential .

4.2. Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Material Science Applications

In material science, this compound has been used to synthesize polymers and copolymers with specific properties:

| Application | Description |

|---|---|

| Polymerization | Used as a monomer in radical polymerizations to create functionalized polymers |

| Coatings | Incorporated into coatings for enhanced durability and chemical resistance |

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound compared to similar compounds, the following table summarizes key structural and functional differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 4-bromobut-2-enoate | Ethyl group instead of methyl | Different solubility and reactivity |

| Methyl 3-(bromomethyl)acrylate | Bromomethyl group | Potential for different reaction pathways |

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Analogues

(a) (E)-Methyl 4-bromobut-2-enoate

- Structure : The (E)-isomer has a trans configuration, positioning the bromine and ester groups on opposite sides of the double bond.

- Reactivity : In Suzuki coupling reactions, the (E)-isomer demonstrates high reactivity under ligand-free conditions, achieving 80–95% yields when coupled with arylboronic acids. This efficiency is attributed to the trans configuration, which minimizes steric hindrance during palladium-catalyzed cross-coupling .

- Applications : Widely used in synthesizing HIV-1 protease inhibitors due to its compatibility with diverse functional groups (e.g., halogens, nitro, aldehydes) .

(b) Tert-butyl (E)-4-bromobut-2-enoate

- Structure : Substitutes the methyl ester with a bulky tert-butyl group.

- Safety : Classified as hazardous (irritant) in its safety data sheet, similar to brominated esters generally .

(c) Other Esters (e.g., Ethyl 4-bromobut-2-enoate)

- Modifications : Ethyl or benzyl esters alter solubility and hydrolysis rates. Methyl esters typically exhibit faster enzymatic cleavage in biological systems.

Reactivity and Stereoselectivity

- Suzuki Coupling: The (E)-isomer is favored in ligand-free Suzuki reactions, whereas the (Z)-isomer may require specialized catalysts or conditions to achieve comparable yields. Research indicates efforts to optimize stereoselectivity for (Z)-products, though challenges remain in suppressing isomerization .

Hydrogen Bonding and Crystallinity :

Physical and Chemical Properties

Q & A

Q. How can bioactivity assays be designed to evaluate this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.